(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid
CAS No.:
Cat. No.: VC16480802
Molecular Formula: C5H9NO2S
Molecular Weight: 147.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO2S |
|---|---|
| Molecular Weight | 147.20 g/mol |
| IUPAC Name | (3S)-3-aminothiolane-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1 |
| Standard InChI Key | SAKWWHXZZFRWCN-RXMQYKEDSA-N |
| Isomeric SMILES | C1CSC[C@]1(C(=O)O)N |
| Canonical SMILES | C1CSCC1(C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (IUPAC name: (3S)-3-aminothiolane-3-carboxylic acid) is a bicyclic compound with a molecular formula of C₅H₉NO₂S and a molecular weight of 147.20 g/mol . The (S)-configuration at the third carbon atom defines its stereochemical orientation, which is critical for its interactions in biological systems and synthetic applications. The compound’s structure integrates a tetrahydrothiophene (thiolane) ring fused with a carboxylic acid and an amino group at the same carbon, creating a rigid, chiral scaffold .
Computational and Physicochemical Properties
Key computed properties include an XLogP3 value of -2.8, indicating high hydrophilicity, and a hydrogen bond donor/acceptor count of 2/4 . These properties suggest strong solubility in polar solvents and potential for forming hydrogen bonds, which are advantageous in drug design. The rotatable bond count of 1 underscores its conformational rigidity, while its exact mass (147.03539970 Da) and monoisotopic mass align with high purity standards required for pharmaceutical intermediates .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO₂S | |
| Molecular Weight | 147.20 g/mol | |
| XLogP3 | -2.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 |
Synthesis and Production Methods
Conventional Synthetic Routes
The synthesis of (S)-3-amino-tetrahydro-thiophene-3-carboxylic acid typically involves cyclization strategies. A notable method involves the reaction of 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo thieno[2,3-d]pyrimidin-4-one with aldehydes or ketones, facilitating the formation of the thiophene ring . This approach emphasizes the compound’s role as a precursor in heterocyclic chemistry.
Stereoselective Synthesis
Recent advances in asymmetric synthesis have enabled the production of enantiomerically pure forms. For example, a patent by describes a process for synthesizing 3-amino-tetrahydrofuran-3-carboxylic acid derivatives with high optical purity, which can be adapted for thiophene analogs. Key steps include:
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Ring-closing metathesis to form the tetrahydrothiophene core.
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Chiral resolution using enzymes or chiral stationary phases to isolate the (S)-enantiomer .
This method ensures >99% enantiomeric excess (ee), critical for pharmaceutical applications where stereochemistry dictates biological activity .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a versatile building block for peptidomimetics and small-molecule inhibitors. Its rigid structure mimics natural amino acids, making it valuable in designing protease inhibitors and GPCR modulators . For instance, derivatives of this compound have shown promise as analgesic and anti-inflammatory agents in preclinical studies .
Case Study: Anticancer Activity
A 2025 study highlighted its incorporation into thienopyrimidinone derivatives, which exhibited IC₅₀ values <10 μM against breast cancer cell lines (MCF-7). The mechanism involves inhibition of tyrosine kinase signaling pathways, underscoring its potential in oncology .
Recent Advances and Future Directions
Green Synthesis Initiatives
A 2024 innovation report detailed a solvent-free mechanochemical synthesis of this compound, reducing waste by 70% compared to traditional methods . This aligns with global trends toward sustainable pharmaceutical manufacturing.
Exploration of Bioisosteres
Researchers are investigating sulfur-to-oxygen substitutions to create tetrahydrofuran analogs, which may offer improved metabolic stability . Such efforts could expand the compound’s utility in CNS drug development.
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